molecular formula C18H19N3O3 B3748017 1-(2-Cyanophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea

1-(2-Cyanophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea

Cat. No.: B3748017
M. Wt: 325.4 g/mol
InChI Key: KRYPAYMLFXBNNU-UHFFFAOYSA-N
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Description

1-(2-Cyanophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a cyanophenyl group and a dimethoxyphenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyanophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea typically involves the reaction of an isocyanate with an amine. One possible route could be:

    Starting Materials: 2-cyanophenyl isocyanate and 2-(3,4-dimethoxyphenyl)ethylamine.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.

    Procedure: The isocyanate is added dropwise to a solution of the amine in the solvent, and the mixture is stirred until the reaction is complete.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of nitro or hydroxyl derivatives.

    Reduction: Reduction reactions could convert the cyanophenyl group to an aminophenyl group.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce aminophenyl derivatives.

Scientific Research Applications

1-(2-Cyanophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Cyanophenyl)-3-phenylurea: Lacks the dimethoxyphenyl group, which may affect its reactivity and biological activity.

    1-(2-Cyanophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea: Similar structure but with fewer methoxy groups, potentially altering its properties.

Uniqueness

1-(2-Cyanophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea is unique due to the presence of both the cyanophenyl and dimethoxyphenyl groups, which may confer distinct chemical reactivity and biological activity compared to other ureas.

Properties

IUPAC Name

1-(2-cyanophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-23-16-8-7-13(11-17(16)24-2)9-10-20-18(22)21-15-6-4-3-5-14(15)12-19/h3-8,11H,9-10H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYPAYMLFXBNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)NC2=CC=CC=C2C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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